molecular formula C16H13Cl2NO5S B3938227 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate

2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate

Cat. No. B3938227
M. Wt: 402.2 g/mol
InChI Key: CIXXTPGDJDUBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate, also known as DCPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that is commonly used as a research tool to study the mechanisms of action of various biological processes.

Mechanism of Action

2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is known to act as a competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the modulation of synaptic plasticity, learning, and memory processes. By blocking the activity of mGluR5, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate can modulate the activity of the glutamatergic system, leading to changes in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the glutamatergic and GABAergic systems, leading to changes in synaptic plasticity, learning, and memory processes. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has a relatively long half-life, allowing for sustained modulation of mGluR5 activity. However, one limitation of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is its potential for off-target effects, particularly at high doses. Additionally, the use of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in human studies is limited by its potential for toxicity and lack of FDA approval.

Future Directions

There are numerous future directions for the study of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate and its potential applications in scientific research. One area of interest is the role of mGluR5 in neuropsychiatric disorders such as schizophrenia and autism spectrum disorder. Additionally, there is interest in developing more selective and potent mGluR5 antagonists for use in both animal and human studies. Finally, there is interest in investigating the potential therapeutic applications of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used in numerous scientific studies to investigate the mechanisms of action of various biological processes. For example, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used to study the role of the glutamatergic system in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5S/c17-11-6-7-13(14(18)8-11)15(20)10-24-16(21)9-19-25(22,23)12-4-2-1-3-5-12/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXXTPGDJDUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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